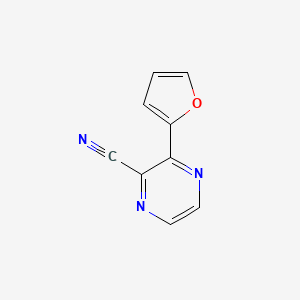

3-(Furan-2-yl)pyrazine-2-carbonitrile

Description

3-(Furan-2-yl)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine core substituted with a carbonitrile group at position 2 and a furan-2-yl moiety at position 3. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrazine derivatives, particularly in kinase inhibition and antimicrobial applications .

Propriétés

IUPAC Name |

3-(furan-2-yl)pyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O/c10-6-7-9(12-4-3-11-7)8-2-1-5-13-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOZIUKBEBLKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

3-(Furan-2-yl)pyrazine-2-carbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of metal-free nitrogen-doped carbon nanoparticles (NCNPs). These nanoparticles are used in various applications, including catalysis and drug delivery. The compound interacts with enzymes and proteins involved in the synthesis of NCNPs, facilitating the formation of these nanoparticles. The nature of these interactions involves the coordination of the nitrogen atoms in 3-(Furan-2-yl)pyrazine-2-carbonitrile with metal ions, which helps stabilize the structure of the nanoparticles.

Cellular Effects

3-(Furan-2-yl)pyrazine-2-carbonitrile has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression. Additionally, 3-(Furan-2-yl)pyrazine-2-carbonitrile can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of 3-(Furan-2-yl)pyrazine-2-carbonitrile involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the conformation of the enzymes, affecting their activity. Additionally, 3-(Furan-2-yl)pyrazine-2-carbonitrile can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Furan-2-yl)pyrazine-2-carbonitrile can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that 3-(Furan-2-yl)pyrazine-2-carbonitrile can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of 3-(Furan-2-yl)pyrazine-2-carbonitrile vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cellular metabolism and promoting cell growth. At high doses, 3-(Furan-2-yl)pyrazine-2-carbonitrile can be toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic.

Metabolic Pathways

3-(Furan-2-yl)pyrazine-2-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of certain metabolites within cells. The compound’s involvement in these pathways highlights its potential as a modulator of cellular metabolism.

Transport and Distribution

Within cells and tissues, 3-(Furan-2-yl)pyrazine-2-carbonitrile is transported and distributed through interactions with transporters and binding proteins. These interactions help localize the compound to specific cellular compartments, where it can exert its effects. The distribution of 3-(Furan-2-yl)pyrazine-2-carbonitrile within tissues can also influence its overall activity and function.

Subcellular Localization

The subcellular localization of 3-(Furan-2-yl)pyrazine-2-carbonitrile is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s function, as it may interact with different biomolecules depending on its location within the cell.

Activité Biologique

3-(Furan-2-yl)pyrazine-2-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies, and presenting relevant data tables and case studies.

Chemical Structure and Properties

The compound 3-(Furan-2-yl)pyrazine-2-carbonitrile features a furan ring attached to a pyrazine structure with a carbonitrile functional group. Its molecular formula is , and it exhibits properties that make it suitable for various biological applications.

1. Antimicrobial Activity

Research indicates that pyrazine derivatives, including 3-(Furan-2-yl)pyrazine-2-carbonitrile, exhibit significant antimicrobial properties. In vitro studies have demonstrated activity against various bacterial and fungal strains. The Minimum Inhibitory Concentrations (MICs) for selected strains are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

These results suggest that the compound could be further developed as an antimicrobial agent, particularly against resistant strains of bacteria and fungi .

2. Anticancer Activity

The anticancer potential of 3-(Furan-2-yl)pyrazine-2-carbonitrile has been evaluated against several human cancer cell lines. One study reported an IC50 value of 27.7 µg/mL against A549 lung cancer cells, which is comparable to the reference drug doxorubicin (IC50 = 28.3 µg/mL). The compound also exhibited significant effects on gene expression related to cancer progression, indicating its potential as a therapeutic agent .

Case Study: Gene Expression Analysis

A detailed analysis of gene expression in treated A549 cells revealed:

- Increased expression of AMY2A and FOXG1 genes.

- Significant DNA damage in treated cells compared to controls.

This suggests that the compound may induce apoptosis in cancer cells through DNA damage pathways .

3. Antioxidant Activity

The antioxidant capacity of 3-(Furan-2-yl)pyrazine-2-carbonitrile has also been assessed using various assays. The compound showed promising results in scavenging free radicals, which could contribute to its protective effects against oxidative stress-related diseases.

The biological activity of 3-(Furan-2-yl)pyrazine-2-carbonitrile is believed to be mediated through multiple biochemical pathways:

- Antimicrobial Mechanism : Disruption of microbial cell membranes and inhibition of vital enzymatic processes.

- Anticancer Mechanism : Induction of apoptosis via DNA damage and modulation of specific gene expressions.

Further studies are needed to elucidate the precise molecular targets and pathways involved in these activities.

Pharmacokinetics

In silico studies on similar pyrazine derivatives suggest favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME) profiles. These characteristics are essential for the development of effective therapeutic agents.

Comparaison Avec Des Composés Similaires

Structural and Electronic Features

The substituent type and position on the pyrazine ring significantly influence electronic properties and biological activity.

Key Observations :

Key Observations :

Key Observations :

Physicochemical Properties

Melting points and solubility are influenced by substituent polarity.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(Furan-2-yl)pyrazine-2-carbonitrile, and how can reaction parameters be optimized?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Use a pyrazine boronic ester (e.g., 2-(3-boronophenyl)pyrazine derivatives) with furan-containing electrophiles. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and solvent systems (e.g., THF/H₂O) to improve cross-coupling efficiency .

- Catalyst-Free Synthesis : Explore aqueous reaction conditions at ambient temperature, as demonstrated in four-component reactions for pyrazine derivatives. Adjust molar ratios and reaction time to enhance yields .

- Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol to isolate the product.

Q. How is the crystal structure of 3-(Furan-2-yl)pyrazine-2-carbonitrile determined and validated?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation in polar solvents (e.g., DMSO/EtOH). Collect diffraction data using a synchrotron or laboratory X-ray source.

- Structure Solution : Employ SHELX software (SHELXT for solution, SHELXL for refinement) to model atomic positions and anisotropic displacement parameters .

- Validation : Use the checkCIF/PLATON toolkit to analyze geometric parameters (e.g., bond lengths, angles) and flag outliers. Resolve issues via iterative refinement .

Q. What spectroscopic techniques are critical for characterizing 3-(Furan-2-yl)pyrazine-2-carbonitrile?

- Methodological Answer :

- NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆). Compare furan (δ ~6.5–7.5 ppm) and pyrazine (δ ~8.5–9.5 ppm) proton signals to confirm connectivity.

- Mass Spectrometry : Employ high-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- IR Spectroscopy : Identify nitrile (C≡N) stretches (~2200–2250 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹).

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of 3-(Furan-2-yl)pyrazine-2-carbonitrile?

- Methodological Answer :

- Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-311G(d,p) basis set. Include solvent effects (e.g., PCM model for DMSO) .

- Key Outputs : Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer behavior. Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to refine the model.

Q. How can contradictions between computational predictions and observed biological activity be resolved for pyrazine-carbonitrile derivatives?

- Methodological Answer :

- Integrated Assays : Perform cellular mechanism-of-action studies (e.g., CHK1 inhibition assays) to verify target engagement. Use kinase profiling panels to rule out off-target effects .

- Structural Analysis : Overlay DFT-predicted binding poses with X-ray crystallography data of protein-ligand complexes to identify steric/electronic mismatches .

Q. What strategies mitigate off-target effects (e.g., hERG inhibition) in kinase inhibitors derived from pyrazine-carbonitrile scaffolds?

- Methodological Answer :

- Lipophilicity Optimization : Reduce logP values (<3) via substituent modification (e.g., polar groups) to decrease hERG binding, as demonstrated in CHK1 inhibitor development .

- Selectivity Profiling : Use ATP-competitive binding assays across kinase families (e.g., CDK, MAPK) to prioritize compounds with >100-fold selectivity.

Q. How does exact exchange in DFT functionals improve thermochemical accuracy for heterocyclic systems like 3-(Furan-2-yl)pyrazine-2-carbonitrile?

- Methodological Answer :

- Functional Selection : Compare B3LYP (20% exact exchange) vs. M06-2X (54% exact exchange) for atomization energies and ionization potentials. Validate against experimental thermochemical datasets (e.g., NIST) .

- Error Analysis : Calculate mean absolute deviations (MAD) for bond dissociation energies; hybrid functionals with exact exchange typically achieve MAD <3 kcal/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.